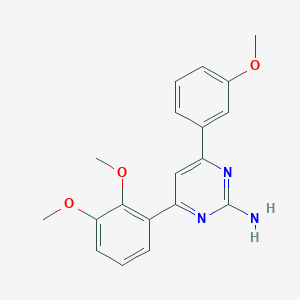
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, commonly referred to as 4-(3,4-DCPF)-6-F-Pyrimidine, is an organic compound that is widely used in scientific research. It is a member of the pyrimidine family and has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
4-(3,4-DCPF)-6-F-Pyrimidine is widely used in scientific research due to its ability to act as a ligand for a variety of proteins and enzymes. It has been used to study the structure and function of enzymes, as well as the interactions between proteins and other molecules. It has also been used to study the effects of certain drugs on the body. Additionally, it has been used to study the effects of certain hormones on the body, as well as to investigate the effects of certain environmental toxins on the body.
作用机制
The mechanism of action of 4-(3,4-DCPF)-6-F-Pyrimidine is complex and not fully understood. It is believed to act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and preventing the binding of the substrate. It is also believed to act as an allosteric inhibitor, by binding to a site on the enzyme that is different from the active site and modulating the enzyme's activity. Additionally, it is believed to act as an agonist, by binding to a receptor and activating it.
Biochemical and Physiological Effects
4-(3,4-DCPF)-6-F-Pyrimidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, modulate the activity of proteins, and alter the expression of genes. Additionally, it has been found to affect the activity of hormones, such as insulin and glucagon, and to affect the activity of certain neurotransmitters, such as dopamine and serotonin.
实验室实验的优点和局限性
The use of 4-(3,4-DCPF)-6-F-Pyrimidine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound and has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to accurately predict the effects of the compound on a given system, and it is not always possible to accurately measure its concentration in the system. Additionally, it is not always possible to accurately predict the effects of the compound on a given system when it is used in combination with other compounds.
未来方向
There are many potential future directions for research involving 4-(3,4-DCPF)-6-F-Pyrimidine. These include exploring its potential as a therapeutic agent, studying its effects on other physiological processes, such as cell proliferation and apoptosis, and exploring its potential as a diagnostic tool. Additionally, further research could be conducted into its effects on the immune system, its potential as a biomarker for certain diseases, and its potential as an imaging agent. Finally, further research could be conducted into its potential as a drug delivery system, its potential as a drug-targeting agent, and its potential as a tool for drug discovery.
合成方法
4-(3,4-DCPF)-6-F-Pyrimidine can be synthesized through the following steps:
1. Reaction of 3,4-dichlorophenyl isocyanate with 4-fluorophenylhydrazine in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine.
2. Reaction of 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)hydrazine with acetic anhydride in the presence of a base to produce 4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine.
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3/c17-12-6-3-10(7-13(12)18)15-8-14(21-16(20)22-15)9-1-4-11(19)5-2-9/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJMRWFMYFBUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














